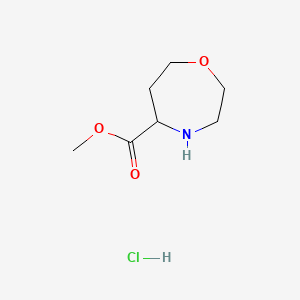![molecular formula C7H13NO B13911255 7-Methyl-5-azaspiro[2.4]heptan-7-ol](/img/structure/B13911255.png)
7-Methyl-5-azaspiro[2.4]heptan-7-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methyl-5-azaspiro[2.4]heptan-7-ol is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro junction between a seven-membered ring and a five-membered ring, with a methyl group and a hydroxyl group attached to the nitrogen atom. The compound’s distinct structure makes it an interesting subject for various scientific studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-5-azaspiro[2.4]heptan-7-ol typically involves the formation of the spirocyclic core followed by functional group modifications. One common method includes the Curtius rearrangement reaction, which involves the conversion of an acyl azide to an isocyanate intermediate, followed by cyclization to form the spirocyclic structure . Another method involves the Hofmann degradation reaction, where an amide is converted to an amine with the loss of a carbon atom .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
7-Methyl-5-azaspiro[2.4]heptan-7-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides and strong bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction may produce various amine derivatives.
Applications De Recherche Scientifique
7-Methyl-5-azaspiro[2.4]heptan-7-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 7-Methyl-5-azaspiro[2.4]heptan-7-ol involves its interaction with specific molecular targets and pathways. For example, it has been identified as a selective inhibitor of Janus kinase 1 (JAK1), a key enzyme involved in various signaling pathways . The compound’s unique structure allows it to bind selectively to JAK1, inhibiting its activity and modulating downstream signaling events.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Azaspiro[2.4]heptan-7-ol: Lacks the methyl group present in 7-Methyl-5-azaspiro[2.4]heptan-7-ol.
7-Methyl-5-azaspiro[2.4]heptan-7-amine: Contains an amine group instead of a hydroxyl group.
Uniqueness
7-Methyl-5-azaspiro[24]heptan-7-ol is unique due to its specific combination of functional groups and spirocyclic structure
Propriétés
Formule moléculaire |
C7H13NO |
|---|---|
Poids moléculaire |
127.18 g/mol |
Nom IUPAC |
7-methyl-5-azaspiro[2.4]heptan-7-ol |
InChI |
InChI=1S/C7H13NO/c1-6(9)4-8-5-7(6)2-3-7/h8-9H,2-5H2,1H3 |
Clé InChI |
KYNLAPVRAGCLRD-UHFFFAOYSA-N |
SMILES canonique |
CC1(CNCC12CC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Methyl-1-(1-phenylvinyl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13911174.png)




![Tert-butyl N-[(1-methylindazol-6-YL)methyl]carbamate](/img/structure/B13911203.png)

![6-Methyl-2,6-diazabicyclo[3.2.0]heptane;bis(2,2,2-trifluoroacetic acid)](/img/structure/B13911227.png)



![(R)-1-[2-(Dimethylamino)ethyl]piperidin-3-amine](/img/structure/B13911259.png)

